1-tert-butyl-4-iodo-1H-pyrazol-5-amine
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Overview
Description
1-tert-butyl-4-iodo-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl group at position 1, an iodine atom at position 4, and an amine group at position 5. The molecular formula of this compound is C7H12IN3, and it has a molecular weight of 265.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-iodo-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the iodination of 1-tert-butyl-1H-pyrazol-5-amine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Deiodinated pyrazoles or amine derivatives.
Scientific Research Applications
1-tert-butyl-4-iodo-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the iodine atom and tert-butyl group can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
1-tert-butyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of iodine.
1-tert-butyl-4-bromo-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine.
1-tert-butyl-4-fluoro-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and pharmacological properties .
Properties
IUPAC Name |
2-tert-butyl-4-iodopyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWDKHZNMMJONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499849-59-0 |
Source
|
Record name | 1-tert-butyl-4-iodo-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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